N-Fmoc-7-bromo-D-tryptophan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-7-bromo-D-tryptophan is a derivative of tryptophan, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the nitrogen atom and a bromine atom at the 7th position of the indole ring. This modification enhances its utility in peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-7-bromo-D-tryptophan typically involves the protection of the amino group of 7-bromo-D-tryptophan with the Fmoc group. This can be achieved using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions are mild and usually carried out at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced to the amino acid using Fmoc-Cl or Fmoc-OSu (fluorenylmethyloxycarbonyl succinimidyl carbonate) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-7-bromo-D-tryptophan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Deprotection Reactions: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Deprotection Reactions: The primary product is 7-bromo-D-tryptophan after the removal of the Fmoc group.
Scientific Research Applications
N-Fmoc-7-bromo-D-tryptophan has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block in the study of protein structure and function.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of N-Fmoc-7-bromo-D-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The bromine atom at the 7th position can participate in various chemical reactions, allowing for further functionalization of the compound .
Comparison with Similar Compounds
N-Fmoc-7-aza-tryptophan: Similar in structure but contains a nitrogen atom in place of the carbon at the 7th position.
N-Fmoc-D-tryptophan: Lacks the bromine atom at the 7th position.
Uniqueness: N-Fmoc-7-bromo-D-tryptophan is unique due to the presence of both the Fmoc protecting group and the bromine atom, which allows for versatile applications in peptide synthesis and other biochemical processes .
Properties
Molecular Formula |
C26H21BrN2O4 |
---|---|
Molecular Weight |
505.4 g/mol |
IUPAC Name |
(2R)-3-(7-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H21BrN2O4/c27-22-11-5-10-16-15(13-28-24(16)22)12-23(25(30)31)29-26(32)33-14-21-19-8-3-1-6-17(19)18-7-2-4-9-20(18)21/h1-11,13,21,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m1/s1 |
InChI Key |
RCVGIVXSKPLQFK-HSZRJFAPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC=C5Br)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC=C5Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.